tert-Butyl 2-isocyano-3-methylbutyrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-isocyano-3-methylbutyrate can be synthesized through the reaction of DL-Valine tert-butyl ester with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition of the isocyanide group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-isocyano-3-methylbutyrate is known to participate in various types of chemical reactions, including:
Multicomponent Reactions: Such as the Ugi reaction, where it acts as an isocyanide component.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with other compounds.
Common Reagents and Conditions:
Reagents: Common reagents include phosgene , triphosgene , and triethylamine .
Conditions: Reactions are typically carried out at low temperatures to maintain the stability of the isocyanide group.
Major Products:
Ugi Reaction Products: The Ugi reaction involving this compound typically yields peptidomimetic compounds .
Cycloaddition Products: Cycloaddition reactions can produce various cyclic compounds .
Scientific Research Applications
tert-Butyl 2-isocyano-3-methylbutyrate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-isocyano-3-methylbutyrate primarily involves its role as an isocyanide in multicomponent reactions. The isocyanide group can react with various nucleophiles and electrophiles to form complex products . The molecular targets and pathways involved depend on the specific reaction and the other components involved .
Comparison with Similar Compounds
tert-Butyl isocyanide: Similar in structure but lacks the additional functional groups present in tert-Butyl 2-isocyano-3-methylbutyrate.
DL-Valine tert-butyl ester: The precursor to this compound, lacking the isocyanide group.
Uniqueness: this compound is unique due to its combination of an isocyanide group with a tert-butyl ester, making it particularly useful in multicomponent reactions like the Ugi reaction .
Properties
IUPAC Name |
tert-butyl 2-isocyano-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(2)8(11-6)9(12)13-10(3,4)5/h7-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQOFVFTJQSFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374793 | |
Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32755-42-3 | |
Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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